molecular formula C7H12N2O B13602987 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol CAS No. 69433-63-2

1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B13602987
CAS No.: 69433-63-2
M. Wt: 140.18 g/mol
InChI Key: KYCMNNIDFRQYSG-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-pyrazole with propan-2-ol under controlled conditions. One common method includes the use of a base catalyst such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process often includes purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Comparison: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .

Properties

CAS No.

69433-63-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H12N2O/c1-5-3-7(9-8-5)4-6(2)10/h3,6,10H,4H2,1-2H3,(H,8,9)

InChI Key

KYCMNNIDFRQYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CC(C)O

Origin of Product

United States

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